

# Synthesis of **tert-Butyl (2,3-dihydroxypropyl)carbamate**: Application Notes and Protocols

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## Compound of Interest

Compound Name:	<i>tert-Butyl (2,3-dihydroxypropyl)carbamate</i>
Cat. No.:	B163539

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## Introduction

**Tert-Butyl (2,3-dihydroxypropyl)carbamate**, also known as N-Boc-3-amino-1,2-propanediol, is a valuable bifunctional molecule in organic synthesis and medicinal chemistry. The presence of a Boc-protected amine and a diol functionality makes it an important building block for the introduction of hydrophilic and functionalized moieties in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for orthogonal chemical strategies. This document provides detailed protocols for the synthesis, purification, and characterization of **tert-Butyl (2,3-dihydroxypropyl)carbamate**, along with its applications in pharmaceutical research.

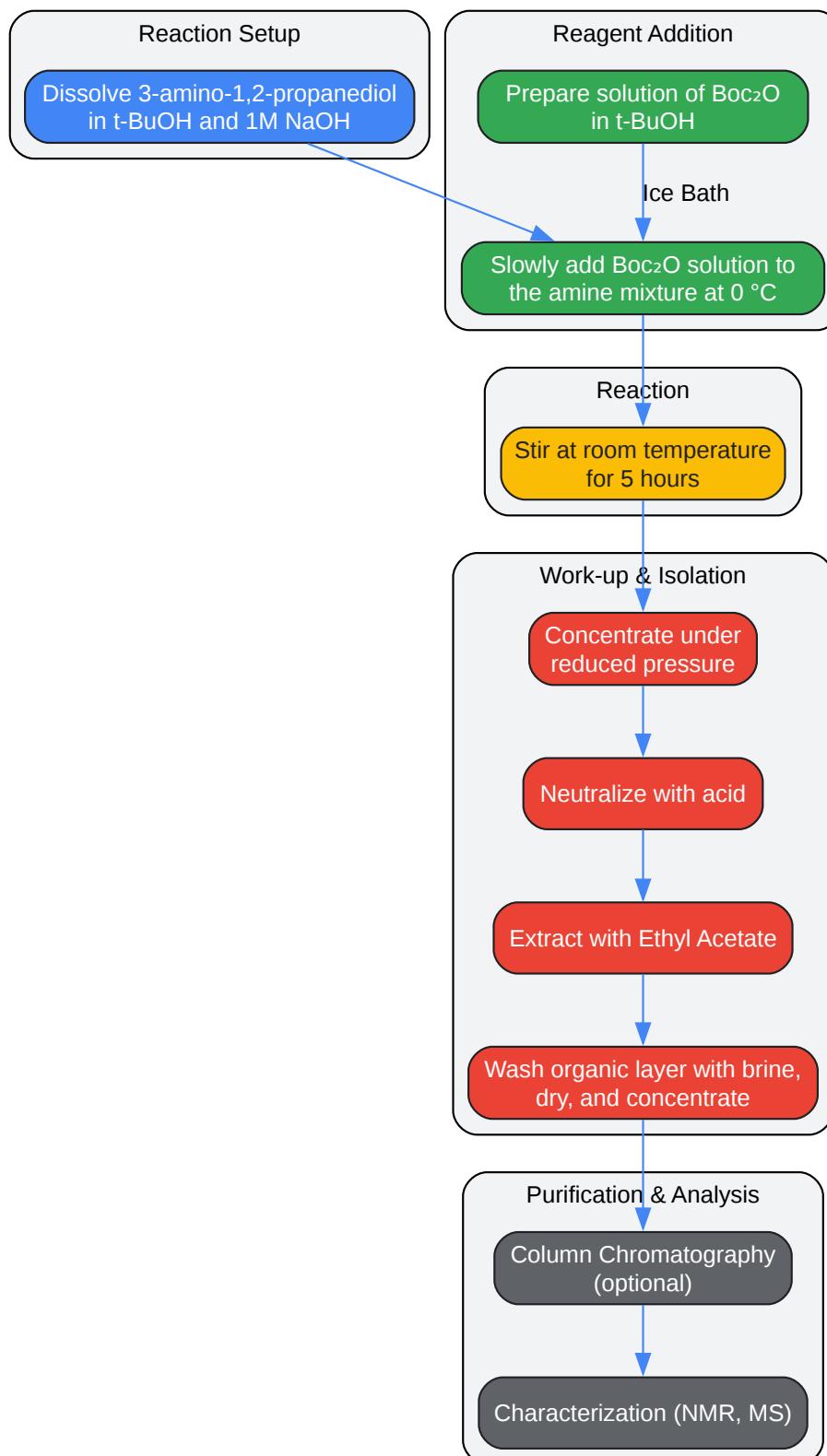
## Physicochemical and Quantitative Data

A summary of the key quantitative and physical data for **tert-Butyl (2,3-dihydroxypropyl)carbamate** is presented in Table 1.

Parameter	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>17</sub> NO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	191.22 g/mol	<a href="#">[1]</a>
CAS Number	137618-48-5	<a href="#">[1]</a>
Appearance	Solid	
Melting Point	60-63 °C	
Purity	Typically ≥97%	
Theoretical Yield	Quantitative	
Storage	2-8°C, Refrigerator	<a href="#">[2]</a>

## Synthesis Workflow

The synthesis of **tert-Butyl (2,3-dihydroxypropyl)carbamate** is achieved through the Boc-protection of 3-amino-1,2-propanediol using di-tert-butyl dicarbonate (Boc<sub>2</sub>O). The general workflow is depicted below.

[Click to download full resolution via product page](#)**Synthesis workflow for **tert-Butyl (2,3-dihydroxypropyl)carbamate**.**

## Experimental Protocols

### Protocol 1: Synthesis of **tert-Butyl (2,3-dihydroxypropyl)carbamate**

This protocol details the synthesis of **tert-Butyl (2,3-dihydroxypropyl)carbamate** from 3-amino-1,2-propanediol and di-tert-butyl dicarbonate.

#### Materials:

- 3-Amino-1,2-propanediol (1.0 eq.)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.0 eq.)
- tert-Butanol (t-BuOH)
- 1 M Sodium Hydroxide (NaOH) solution
- Ethyl Acetate
- Saturated aqueous Sodium Chloride (brine)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

#### Procedure:

- In a round-bottom flask, dissolve 3-amino-1,2-propanediol (3 g, 32.93 mmol, 1.0 eq.) in a mixture of 20 mL of tert-butanol and 20 mL of 1 M NaOH solution.
- In a separate beaker, prepare a solution of di-tert-butyl dicarbonate (7.19 g, 32.93 mmol, 1.0 eq.) in 20 mL of tert-butanol.

- Cool the solution of 3-amino-1,2-propanediol to 0 °C using an ice bath.
- Slowly add the di-tert-butyl dicarbonate solution to the cooled amine solution with vigorous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Continue stirring at room temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator in a 50 °C water bath to remove the tert-butanol.
- Neutralize the remaining aqueous solution with a suitable acid (e.g., 1 M HCl) to a pH of approximately 7.
- Perform a liquid-liquid extraction of the neutralized solution with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine).
- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure in a 40 °C water bath to yield the product.

## Protocol 2: Purification by Column Chromatography (Optional)

For applications requiring high purity, the crude product can be further purified by silica gel column chromatography.

Materials:

- Crude **tert-Butyl (2,3-dihydroxypropyl)carbamate**
- Silica gel (230-400 mesh)
- Dichloromethane (DCM)

- Methanol (MeOH)
- Glass column
- Collection tubes

**Procedure:**

- Prepare a slurry of silica gel in dichloromethane and pack a glass column.
- Dissolve the crude product in a minimal amount of dichloromethane.
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5-10% MeOH in DCM).
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **tert-Butyl (2,3-dihydroxypropyl)carbamate**.

## Characterization Data

The structure of the synthesized **tert-Butyl (2,3-dihydroxypropyl)carbamate** can be confirmed by  $^1\text{H}$  NMR spectroscopy.

<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
1.45	s	9H		-C(CH <sub>3</sub> ) <sub>3</sub>
2.68-2.71	br	1H		-OH
2.75-2.81	br	1H		-OH
3.20	dd	2H		-CH <sub>2</sub> -NH-
3.63	dd	2H		-CH <sub>2</sub> -OH
3.71	m	1H		-CH(OH)-
4.91	br	1H		-NH-

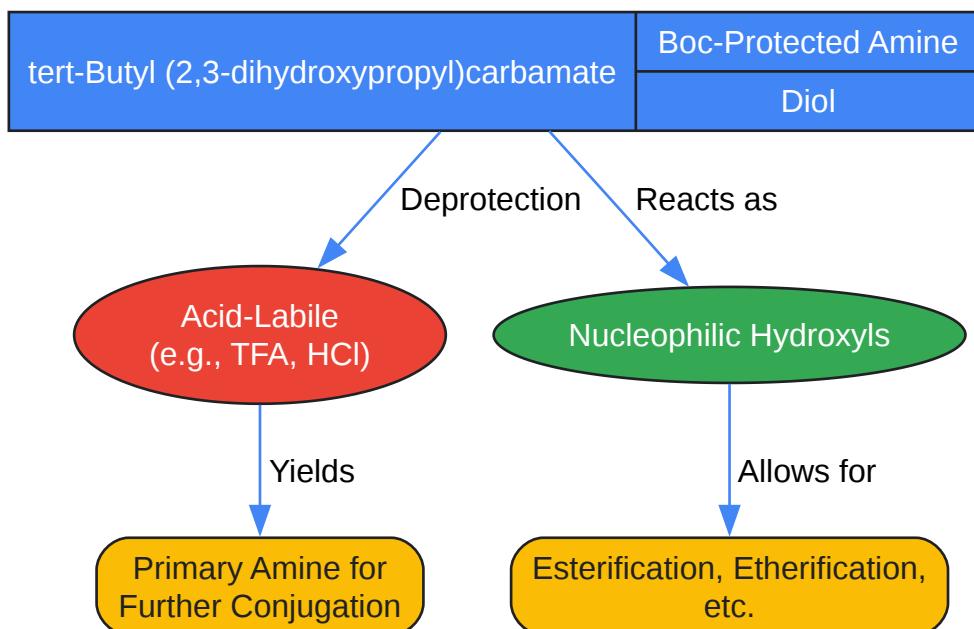
## Applications in Drug Development

**Tert-Butyl (2,3-dihydroxypropyl)carbamate** serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications. The diol moiety imparts increased hydrophilicity, which can improve the pharmacokinetic properties of a drug candidate. The protected amine allows for further synthetic modifications after its deprotection.

- As a Linker/Spacer: The molecule can be used as a hydrophilic linker in the development of various bioconjugates, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The diol functionality can also be further derivatized to attach other molecules of interest.
- Synthesis of Bioactive Molecules: The starting material, 3-amino-1,2-propanediol, is a key building block for non-ionic X-ray contrast agents. The Boc-protected version allows for controlled, stepwise synthesis of analogs and other complex molecules.
- Development of Novel Therapeutics: 3-Amino-1,2-propanediol has been investigated as a component in the synthesis of lipid-like molecules for RNA interference (RNAi) therapeutics and as a building block for cationic polymers used in gene delivery systems.<sup>[3]</sup> **Tert-Butyl (2,3-dihydroxypropyl)carbamate** is a key intermediate in these synthetic pathways.

## Logical Relationship of Functional Groups

The utility of **tert-Butyl (2,3-dihydroxypropyl)carbamate** in drug development stems from the orthogonal nature of its functional groups.



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Orthogonal reactivity of functional groups.

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## References

- 1. tert-butyl N-(2,3-dihydroxypropyl)carbamate | C8H17NO4 | CID 4206999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 137618-48-5|tert-Butyl (2,3-dihydroxypropyl)carbamate|BLD Pharm [bldpharm.com]
- 3. nbino.com [nbino.com]
- To cite this document: BenchChem. [Synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163539#synthesis-of-tert-butyl-2-3-dihydroxypropyl-carbamate>]

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